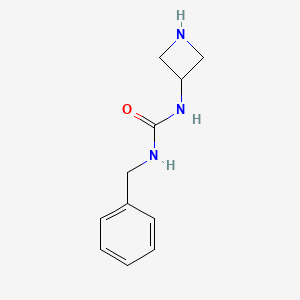
1-Azetidin-3-yl-3-benzylurea
Descripción general
Descripción
1-Azetidin-3-yl-3-benzylurea is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Azetidin-3-yl-3-benzylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by the introduction of the benzylurea moiety. Various synthetic pathways have been explored to optimize yield and purity, with some methods yielding over 70% efficiency .
Example Synthetic Pathway
- Formation of Azetidine : Start with a suitable precursor such as an amine or carbonyl compound.
- Urea Formation : React the azetidine with benzyl isocyanate to form the urea linkage.
- Purification : Employ recrystallization or chromatography for purification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells. The compound exhibited IC50 values ranging from 5 μM to 15 μM , indicating potent antiproliferative activity .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with cell proliferation and survival pathways. It has been shown to interact with DNA, leading to apoptosis in cancer cells, although detailed mechanistic studies are still ongoing .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity . Preliminary results indicate effectiveness against certain bacterial strains, though further studies are needed to establish minimum inhibitory concentrations (MICs) and broader spectrum activity .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated various derivatives of urea compounds, including this compound, showing that structural modifications can enhance anticancer efficacy significantly .
- Antimicrobial Evaluation : Research assessing the antimicrobial properties found that compounds similar to this compound exhibited notable activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3-benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAYGGIAAWAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















